molecular formula C21H19N3O3S B2452982 Ethyl 4-(4-((pyrimidin-2-ylthio)methyl)benzamido)benzoate CAS No. 826997-41-5

Ethyl 4-(4-((pyrimidin-2-ylthio)methyl)benzamido)benzoate

Cat. No. B2452982
M. Wt: 393.46
InChI Key: XYFJFPQJWDEXOO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((pyrimidin-2-ylthio)methyl)benzamido)benzoate is a chemical compound . Pyrimidines, which are part of its structure, are compounds with a wide range of biological activities. The synthesis of pyrimidine derivatives is important in medicinal chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-(4-((pyrimidin-2-ylthio)methyl)benzamido)benzoate and its derivatives demonstrate a wide range of biological activities, underlining their importance in medicinal chemistry. The synthesis of these compounds often involves innovative methods such as microwave irradiation, showcasing their relevance in accelerating chemical reactions and improving yield efficiency. For example, the synthesis of pyrimidine derivatives, known for their biological activities, has been explored through methods that offer moderate yields and detailed characterizations through various spectroscopic techniques (Leyva-Acuña et al., 2020). Additionally, the reactivity of similar compounds towards different electrophiles has been reported, highlighting their versatile chemical properties (Elnagdi et al., 1988).

Molecular Architecture and Supramolecular Chemistry

The study of hydrogen-bonded supramolecular structures offers insights into the molecular architecture of related compounds. These structures are often formed through specific hydrogen bonding, linking molecules in various dimensional arrays. Such studies contribute to our understanding of molecular interactions and the development of new materials with tailored properties (Portilla et al., 2007).

Biological Activity and Applications

The design and synthesis of compounds analogous to Ethyl 4-(4-((pyrimidin-2-ylthio)methyl)benzamido)benzoate have been targeted for their potential as dual inhibitors of critical enzymes and as antitumor agents. These compounds exhibit significant inhibitory potency against enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating their potential for cancer treatment. The development of novel analogues as potent antitumor agents showcases the therapeutic applications of these compounds (Gangjee et al., 2003).

Environmental Degradation

Research has also explored the environmental degradation of related compounds, such as chlorimuron-ethyl, by fungi like Aspergillus niger. This highlights the environmental impact and degradation pathways of pyrimidinylthio compounds, contributing to our understanding of their behavior in agricultural settings (Sharma et al., 2012).

properties

IUPAC Name

ethyl 4-[[4-(pyrimidin-2-ylsulfanylmethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-2-27-20(26)17-8-10-18(11-9-17)24-19(25)16-6-4-15(5-7-16)14-28-21-22-12-3-13-23-21/h3-13H,2,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFJFPQJWDEXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-((pyrimidin-2-ylthio)methyl)benzamido)benzoate

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